molecular formula C21H20ClN7O B11032845 N-{N-[N'-(4-chlorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]carbamimidoyl}benzamide

N-{N-[N'-(4-chlorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]carbamimidoyl}benzamide

Cat. No.: B11032845
M. Wt: 421.9 g/mol
InChI Key: MTMRQYGTZSHNSY-UHFFFAOYSA-N
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Description

N-BENZOYL-N’-{(4-CHLOROANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}GUANIDINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoic acid derivative linked to a guanidine moiety through a methylene bridge, with additional functional groups including a chlorinated aniline and a dimethylpyrimidine. The presence of these diverse functional groups contributes to its reactivity and versatility in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZOYL-N’-{(4-CHLOROANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}GUANIDINE typically involves multi-step organic reactions. One common approach is the condensation reaction between benzoic acid derivatives and guanidine compounds. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. For instance, the use of acetic acid as a solvent and a catalyst like hydrochloric acid can promote the condensation reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process might include steps such as recrystallization and purification through chromatography to isolate the final product. The choice of reagents and reaction conditions is crucial to minimize by-products and achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-BENZOYL-N’-{(4-CHLOROANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}GUANIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert certain functional groups within the compound to their reduced forms.

    Substitution: The presence of the chlorinated aniline group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-BENZOYL-N’-{(4-CHLOROANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}GUANIDINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-BENZOYL-N’-{(4-CHLOROANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}GUANIDINE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites or allosteric sites on proteins, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-BENZOYL-N’-{(3-CHLOROANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}GUANIDINE
  • N-BENZOYL-N’-{(4-BROMOANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}GUANIDINE

Uniqueness

N-BENZOYL-N’-{(4-CHLOROANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}GUANIDINE is unique due to the specific combination of functional groups it possesses. The presence of the 4-chloroanilino group, along with the dimethylpyrimidine moiety, imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C21H20ClN7O

Molecular Weight

421.9 g/mol

IUPAC Name

N-[(E)-N'-[(E)-N-(4-chlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]carbamimidoyl]benzamide

InChI

InChI=1S/C21H20ClN7O/c1-13-12-14(2)25-20(24-13)29-21(26-17-10-8-16(22)9-11-17)28-19(23)27-18(30)15-6-4-3-5-7-15/h3-12H,1-2H3,(H4,23,24,25,26,27,28,29,30)

InChI Key

MTMRQYGTZSHNSY-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\NC2=CC=C(C=C2)Cl)/N=C(\N)/NC(=O)C3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=CC=C(C=C2)Cl)N=C(N)NC(=O)C3=CC=CC=C3)C

Origin of Product

United States

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